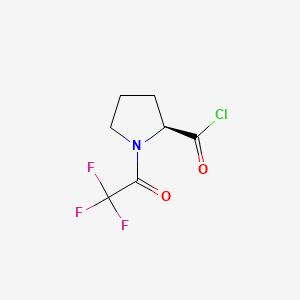

N-Trifluoroacetylprolyl chloride

Description

Historical Development of Chiral Reagents and Organic Synthesis Methodologies

The progression of organic chemistry is intrinsically linked to the increasing sophistication of methods to control the three-dimensional arrangement of atoms in molecules. This pursuit of spatial control has been fundamental to synthesizing complex natural products and pharmaceuticals.

Evolution of Stereoselective Chemistry and its Significance

The concept of chirality, or the "handedness" of molecules, has been a cornerstone of chemical sciences for over a century. wikipedia.org The realization that molecules can exist as non-superimposable mirror images, known as enantiomers, began with Louis Pasteur's work in 1848 on tartrate salts. nih.gov This was followed by the independent proposals of the tetrahedral carbon atom by Le Bel and van't Hoff, which provided the structural basis for molecular chirality. nih.gov

The significance of stereoselectivity became profoundly evident with the discovery that different enantiomers of a chiral molecule can exhibit vastly different biological activities. wikipedia.org This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. wikipedia.org Consequently, the ability to selectively synthesize one enantiomer over the other is crucial in fields like pharmaceuticals, where one form of a drug may be therapeutic (the eutomer) while the other could be less active or even harmful (the distomer). wikipedia.orgresearchgate.net This need drove the development of asymmetric synthesis, a field dedicated to creating a desired stereoisomer. wikipedia.org The evolution of stereoselective enzymes, through directed evolution, represents a modern frontier in this field, providing highly specific biocatalysts for asymmetric reactions. rsc.orgpnas.orgnih.govnih.gov

Pivotal Role of Chiral Auxiliaries and Derivatizing Agents in Organic Synthesis

To achieve stereocontrol in chemical reactions, chemists have developed several strategies, with chiral auxiliaries and chiral derivatizing agents being among the most important.

A chiral auxiliary is a stereogenic compound that is temporarily attached to a non-chiral substrate. wikipedia.orgnumberanalytics.comnumberanalytics.com This attachment induces a chiral environment, forcing a subsequent reaction to proceed with a high degree of stereoselectivity, producing one diastereomer in excess. epfl.ch After the desired transformation, the auxiliary is removed, leaving the product with the desired stereochemistry, and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com The concept was pioneered by figures like E.J. Corey and Barry Trost in the 1970s and 1980s. wikipedia.org Evans' oxazolidinones are classic examples of chiral auxiliaries used effectively in stereoselective aldol (B89426) and alkylation reactions. wikipedia.orgepfl.ch

A chiral derivatizing agent (CDA) , also known as a chiral resolving reagent, is used for a different but related purpose. wikipedia.orgchemeurope.com CDAs are employed to determine the enantiomeric composition of a mixture. wikipedia.orgchemeurope.com They react with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers have different properties and can be distinguished and quantified by standard analytical techniques like NMR spectroscopy or gas chromatography. wikipedia.orgchemeurope.com A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which reacts with alcohols and amines to form diastereomeric esters and amides that show distinct signals in NMR spectra. chemeurope.com

| Concept | Definition | Primary Function |

| Chiral Auxiliary | A stereogenic group temporarily incorporated into a substrate. wikipedia.orgnumberanalytics.com | To control the stereochemical outcome of a synthesis by inducing diastereoselectivity. numberanalytics.comepfl.ch |

| Chiral Derivatizing Agent (CDA) | A chiral reagent that converts a mixture of enantiomers into diastereomers. wikipedia.orgchemeurope.com | To allow for the analysis and quantification of enantiomers in a mixture. wikipedia.orgwikipedia.org |

N-Trifluoroacetylprolyl Chloride: A Foundational Chiral Chemical Entity

This compound (TPC) stands out as a highly effective chiral derivatizing agent, stemming from its unique structural and chemical properties.

Structural and Stereochemical Characteristics in Context of Reagent Design

This compound is an amino acid derivative built upon a proline backbone. cymitquimica.com Its structure incorporates three key features that are critical to its function:

The Chiral Proline Backbone : The molecule possesses a defined stereocenter at the alpha-carbon of the proline ring, typically used in its (S)-configuration. cymitquimica.com The rigid, cyclic nature of the proline ring limits conformational flexibility, which helps in creating a well-defined three-dimensional space, enhancing its ability to induce distinguishable diastereomeric forms upon reaction.

The Trifluoroacetyl Group : The N-trifluoroacetyl group (CF₃CO-) significantly enhances the reagent's utility. The strong electron-withdrawing nature of the trifluoromethyl group increases the reactivity of the acyl chloride. cymitquimica.com

The Acyl Chloride Functionality : The carbonyl chloride (-COCl) is a highly reactive acylating group, allowing the reagent to readily react with nucleophiles such as primary and secondary amines to form stable amide bonds. smolecule.com

| Property | Data |

| Chemical Formula | C₇H₇ClF₃NO₂ cymitquimica.comsmolecule.com |

| Molecular Weight | 229.58 g/mol sigmaaldrich.com |

| CAS Number | 36724-68-2 (for S-enantiomer) cymitquimica.comsigmaaldrich.com |

| Appearance | Liquid cymitquimica.com |

| Key Structural Features | (S)-Proline ring, N-Trifluoroacetyl group, Acyl chloride group cymitquimica.com |

| InChI Key | NUOYJPPISCCYDH-BYPYZUCNSA-N smolecule.comsigmaaldrich.com |

Conceptual Framework for its Role as an Acyl Chloride Reagent

This compound functions as a premier chiral acylating agent, primarily for derivatization. Its role is to convert a racemic or enantiomerically enriched mixture of chiral compounds (like amines or alcohols) into a mixture of stable diastereomeric amides or esters. smolecule.comsigmaaldrich.com

The process follows a clear conceptual framework:

Reaction : The highly reactive acyl chloride end of (S)-N-Trifluoroacetylprolyl chloride reacts with the nucleophilic group (e.g., an amino group) of a chiral analyte.

Formation of Diastereomers : If the analyte is a racemic mixture of (R)- and (S)-enantiomers, the reaction with the single (S)-enantiomer of the derivatizing agent produces two distinct diastereomers: (S,R)- and (S,S)-amides.

Analysis : These resulting diastereomers have different physical properties and can be separated and quantified using chromatographic techniques, most notably gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comchemicalbook.com The trifluoroacetyl group is particularly advantageous for GC analysis due to its volatility and strong detector response.

This methodology is widely applied in the analysis of chiral drugs, such as cathinone (B1664624) and amphetamine-related compounds, in biological samples. sigmaaldrich.comchemicalbook.com The formation of these derivatives allows for the precise determination of the enantiomeric ratio, which is critical in pharmacology and toxicology.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOYJPPISCCYDH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190186 | |

| Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36724-68-2 | |

| Record name | N-Trifluoroacetylprolyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036724682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Trifluoroacetylprolyl Chloride

Established Synthetic Routes

The synthesis of N-Trifluoroacetylprolyl chloride is typically achieved through the N-acylation of a proline derivative followed by the conversion of the carboxylic acid group to an acyl chloride, or by the acylation of a pre-formed prolyl chloride.

Direct Acylation of Prolyl Chloride Precursors

One common strategy involves the direct acylation of prolyl chloride. In this approach, proline is first converted into its acid chloride, typically by reacting proline hydrochloride with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting prolyl chloride hydrochloride is then acylated on the nitrogen atom.

The N-acylation is carried out using a suitable trifluoroacetylating agent. This reaction requires a base to neutralize the hydrogen chloride generated, driving the reaction to completion. The choice of base and reaction conditions is critical to ensure high yield and prevent unwanted side reactions.

Strategies Employing Trifluoroacetic Anhydride (B1165640) or Trifluoroacetyl Chloride

The most common reagents for introducing the trifluoroacetyl group are trifluoroacetic anhydride (TFAA) and trifluoroacetyl chloride. smolecule.com When reacting with a prolyl chloride precursor, these highly electrophilic reagents readily acylate the secondary amine of the proline ring.

The reaction is generally performed in an inert aprotic solvent. A tertiary amine base, such as pyridine (B92270) or triethylamine, is often added to act as a scavenger for the trifluoroacetic acid or hydrochloric acid byproduct formed during the reaction. smolecule.com This method provides a direct and relatively efficient route to this compound, with moderate yields achievable under carefully controlled conditions. smolecule.com

Enantioselective Preparation and Purity Considerations

The stereochemistry of this compound is of paramount importance, as it is frequently used in asymmetric synthesis and for chiral separations. Therefore, methods for its enantioselective preparation and the maintenance of its optical purity are critical.

Synthesis from Chiral Proline Derivatives

The most straightforward method for producing an enantiomerically pure form of this compound, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride, is to begin with an enantiomerically pure starting material. smolecule.com The use of chiral proline derivatives, like L-proline or D-proline, is standard practice to ensure the stereochemistry of the final product. smolecule.comlibretexts.org

L-proline, a naturally occurring amino acid, is a widely used and extensively studied organocatalyst in asymmetric synthesis. clockss.org Its rigid cyclic structure and dual functional groups (a secondary amine and a carboxylic acid) make it an ideal chiral building block. libretexts.orgclockss.org By starting the synthetic sequence with L-proline, the resulting this compound retains the (S)-configuration.

Techniques for Achieving and Maintaining High Enantiomeric Excess

Achieving and maintaining high enantiomeric excess (ee) throughout the synthesis is crucial. The primary challenge is preventing racemization, which can occur at the α-carbon of the proline ring, especially under harsh reaction conditions.

Key considerations for maintaining stereochemical integrity include:

Mild Reaction Conditions: The conversion of the carboxylic acid to the acid chloride and the subsequent N-acylation must be performed under mild conditions. Low temperatures are often employed to minimize the risk of racemization.

Choice of Reagents: The selection of chlorinating and acylating agents can impact enantiomeric purity.

Avoidance of Side Reactions: Unwanted side reactions can compromise the purity of the final product. For instance, in peptide synthesis, a mechanism of trifluoroacetylation from resin-bound groups has been identified as a source of impurities, which can be prevented by using stable resin supports. nih.gov While not directly synthesizing the title compound, this highlights the care needed to control trifluoroacetylation reactions.

The retention of the configuration of the starting amino acid is a known challenge and a critical goal in the synthesis of such chiral reagents. nih.govresearchgate.net

Synthesis of Related Trifluoroacetylated Intermediates and Precursors

The synthesis of this compound relies on the availability of key trifluoroacetylating agents and involves principles common to the preparation of other trifluoroacetylated compounds.

Trifluoroacetic Anhydride (TFAA) is a primary reagent for this process. It can be synthesized through several industrial methods. guidechem.com One common laboratory and industrial method involves the dehydration of trifluoroacetic acid. guidechem.comudel.edu

| Synthesis Method for TFAA | Reagents | Key Conditions | Reference |

| Dehydration with Oleum | Trifluoroacetic acid, Fuming sulfuric acid (oleum) | Heating to approximately 130°C, followed by distillation. | chemicalbook.com |

| Reaction with Dichloroacetic Anhydride | Trifluoroacetic acid, Dichloroacetic anhydride | Reaction followed by distillation to separate products. | guidechem.comgoogle.com |

| Dehydration with Phosphorus Pentoxide | Trifluoroacetic acid, Phosphorus pentoxide | This method can be challenging due to the viscous nature of the phosphoric acid byproduct. | guidechem.com |

| Reactive Distillation | Trifluoroacetic acid, Acetic anhydride | A continuous process that has been explored for a more sustainable synthesis. | udel.edu |

Trifluoroacetyl Chloride is another key precursor, which can be prepared by the chlorination of trifluoroacetaldehyde (B10831) (fluoral) in the gas phase over an active carbon catalyst. google.com

Other related trifluoroacetylated intermediates are also synthetically valuable. For example, N-trifluoroacetyl (TFA) α-amino acid OSu esters have been used as acyl donors in Friedel-Crafts reactions to produce chiral α-amino phenyl ketones while retaining the stereochemistry of the starting amino acid. researchgate.net In a different approach, unprotected amino acids can be reacted with trifluoroacetic anhydride and triflic acid in a one-pot reaction to generate N-trifluoroacetyl-protected amidoketones. acs.org

| Related Intermediate | Synthetic Application | Precursors | Reference |

| N-Trifluoroacetyl (TFA) α-amino acid OSu esters | Acyl donors for Friedel-Crafts reactions | Chiral α-amino acids, N-hydroxysuccinimide | researchgate.net |

| N-trifluoroacetylaminoacyl trifluoroacetates | In situ generated acylating agents for Friedel-Crafts reactions | Unprotected amino acids, Trifluoroacetic anhydride, Triflic acid | acs.org |

These related syntheses underscore the broader utility of the trifluoroacetyl group in protecting amino functions and activating carboxyl groups for further transformations in organic chemistry.

Reactivity and Reaction Mechanisms of N Trifluoroacetylprolyl Chloride

Mechanism of Action as a Chiral Derivatizing Agent

N-Trifluoroacetylprolyl chloride serves as an effective chiral derivatizing agent (CDA). nih.govwikipedia.org The fundamental principle behind its use is the conversion of a mixture of enantiomers into a mixture of diastereomers. wikipedia.org While enantiomers possess identical physical and spectral properties in a non-chiral environment, diastereomers have distinct properties, allowing for their separation and quantification using standard analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govwikipedia.org

The core reaction of this compound as a CDA involves the nucleophilic acylation of chiral molecules, particularly those containing primary or secondary amine functionalities. chemguide.co.uksavemyexams.com The reaction proceeds through a well-established nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.ukdocbrown.info

The mechanism unfolds in two primary stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com This leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. chemistrystudent.comyoutube.com

Elimination: The unstable tetrahedral intermediate rapidly collapses. youtube.com The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is eliminated. chemguide.co.ukdocbrown.info Subsequently, a proton is removed from the nitrogen atom, often by another molecule of the amine reactant or the eliminated chloride ion, to yield the final stable N-substituted amide product and an ammonium (B1175870) chloride salt. chemistrystudent.comchemguide.co.uk

This reaction is typically vigorous and results in the formation of a stable amide bond between the proline derivative and the amine-containing analyte. chemguide.co.uk For instance, it has been successfully used for the derivatization of amphetamine-related designer drugs for chiral separation. nih.govnih.govaafs.org

Table 1: Reaction of (S)-N-Trifluoroacetylprolyl Chloride with a Chiral Amine

| Reactant 1 | Reactant 2 (Example) | Reaction Type | Product |

|---|---|---|---|

| (S)-N-Trifluoroacetylprolyl chloride | (R)-Amphetamine | Nucleophilic Acyl Substitution | (S,R)-N-(Trifluoroacetyl)prolyl-amphetamine (Diastereomer A) |

| (S)-N-Trifluoroacetylprolyl chloride | (S)-Amphetamine | Nucleophilic Acyl Substitution | (S,S)-N-(Trifluoroacetyl)prolyl-amphetamine (Diastereomer B) |

When enantiomerically pure (S)-N-Trifluoroacetylprolyl chloride reacts with a racemic or enantiomerically enriched mixture of a chiral amine (containing both R and S enantiomers), two different diastereomeric amides are formed. nih.gov For example, the reaction with (R)-amphetamine yields the (S,R)-diastereomer, while the reaction with (S)-amphetamine produces the (S,S)-diastereomer.

These resulting diastereomers have different physical properties, including different boiling points and differential interactions with chromatographic stationary phases. This allows them to be separated and quantified using techniques such as gas chromatography-mass spectrometry (GC-MS). nih.govchemicalbook.com The relative peak areas of the separated diastereomers in the chromatogram correspond directly to the enantiomeric ratio of the original amine sample, enabling the determination of its enantiomeric excess or purity. nih.gov This method has proven effective for the enantioseparation of numerous psychoactive substances, including cathinone (B1664624) and amphetamine derivatives. nih.govnih.gov

Influence of the Trifluoroacetyl Moiety on Reaction Pathways

The N-trifluoroacetyl (TFA) group is not merely a passive component of the molecule; its strong electron-withdrawing nature significantly modulates the reagent's reactivity. cymitquimica.com

The primary influence of the trifluoroacetyl group is the enhancement of the electrophilicity of the acyl chloride's carbonyl carbon. cymitquimica.com The three highly electronegative fluorine atoms exert a powerful negative inductive effect (-I effect), pulling electron density away from the carbonyl group through the nitrogen atom and the sigma bonds of the proline ring. libretexts.org

This electron withdrawal intensifies the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles like primary and secondary amines. chemguide.co.uklibretexts.org Consequently, derivatization reactions with this compound are often rapid and can proceed under mild conditions. cymitquimica.com This increased reactivity makes it a more efficient derivatizing agent compared to analogues lacking such a strongly electron-withdrawing group. libretexts.org

Table 2: Comparison of Electrophilicity

| Compound | Electronic Effect of N-Substituent | Relative Electrophilicity of Carbonyl Carbon | Reactivity towards Nucleophiles |

|---|---|---|---|

| N-Acetylprolyl chloride | Weakly electron-donating (by resonance), weakly withdrawing (by induction) | Moderate | Moderate |

| This compound | Strongly electron-withdrawing (by induction) | High | High |

While this compound itself does not have an N-H bond on the proline nitrogen, the trifluoroacetyl group significantly impacts the acidity of N-H protons in related structures or subsequent reaction products. In the context of proline chemistry, N-alkylation directly on the ring nitrogen makes it a secondary amine, which is a key structural feature. nih.gov The presence of a trifluoroacetyl group on an amine or amide nitrogen dramatically increases the acidity of the attached N-H proton. This is due to the stabilization of the resulting conjugate base (anion) through the strong inductive effect of the CF3 group. A more stable conjugate base corresponds to a stronger acid.

This principle can be strategically employed in synthetic chemistry. For instance, after forming an amide by reacting this compound with a primary amine, the resulting amide N-H proton is significantly more acidic than it would be in a non-fluorinated analogue. This enhanced acidity facilitates selective deprotonation at that site using a suitable base, allowing for subsequent site-selective alkylation or other electrophilic substitution reactions on the nitrogen atom of the original analyte.

Stereochemical Integrity and Racemization Pathways During Derivatization

A critical requirement for a chiral derivatizing agent is that it must maintain its own stereochemical integrity throughout the reaction; it must be enantiomerically pure and not racemize under the derivatization conditions. wikipedia.org However, research has shown that L-proline derivatives can be susceptible to racemization during trifluoroacetylation procedures, particularly under certain conditions. tandfonline.com

One study observed that Tfa-L-Pro-anhydride could be partially racemized when heated in the presence of a base like triethylamine. tandfonline.com The proposed mechanism involves the formation of an asymmetric anhydride (B1165640) intermediate which can then racemize. tandfonline.com While this compound is generally stable, the conditions used for derivatization must be carefully controlled. The use of excess base or elevated temperatures could potentially lead to the racemization of the chiral center in the proline ring. This would compromise the accuracy of the stereochemical analysis, as the formation of minor diastereomers would no longer be solely attributable to the enantiomeric composition of the analyte but also to the presence of the opposite enantiomer of the derivatizing agent. tandfonline.com Studies using the reagent to analyze cathinone derivatives noted that some racemization appeared to occur, which was attributed to the keto-enol tautomerism of the cathinones themselves, rather than the derivatizing agent. nih.gov Nevertheless, careful validation of the analytical method is essential to ensure that the stereochemical integrity of the this compound is preserved.

Factors Affecting Preservation of Stereochemistry in Coupling Reactions

The stereochemical outcome of coupling reactions with this compound is a delicate interplay of several experimental parameters. The primary mechanism leading to a loss of stereochemical purity is the formation of a planar, achiral oxazolone (B7731731) intermediate, which can be protonated from either face with equal probability, leading to a racemic or epimerized product. The propensity for this pathway is influenced by the solvent, temperature, and the nature of the nucleophile and base used in the reaction.

Solvent Polarity: The polarity of the solvent employed in the coupling reaction has a profound impact on the rate of racemization. Polar solvents can stabilize the charged intermediates and transition states involved in the oxazolone formation, thereby accelerating the rate of epimerization. Research has indicated that solvents like dimethylformamide (DMF) can increase the rate of epimerization. Conversely, nonpolar solvents are generally preferred to suppress the formation of the oxazolone intermediate and preserve the stereochemistry of the proline moiety.

Reaction Temperature: Temperature is a critical factor in controlling the stereoselectivity of the coupling reaction. Lowering the reaction temperature generally disfavors the racemization process. The activation energy for the desired coupling reaction is often lower than that for the racemization pathway. Therefore, conducting the reaction at reduced temperatures, typically ranging from -20 °C to 0 °C, can significantly enhance the stereochemical purity of the product by slowing down the rate of oxazolone formation.

Nature of the Nucleophile and Base: The structure and basicity of the nucleophile and the base used to scavenge the liberated hydrochloric acid are also crucial determinants of stereochemical integrity. Sterically hindered or weakly basic nucleophiles may react slower with the acyl chloride, providing a larger window for the competing racemization pathway to occur. The choice of base is equally important. Strong, nucleophilic bases can deprotonate the α-carbon of the proline, facilitating the formation of the deleterious oxazolone intermediate.

Methodological Approaches for Mitigation of Racemization

To counteract the inherent risk of racemization, several methodological strategies have been developed and are routinely employed in coupling reactions involving this compound. These approaches are designed to either accelerate the desired aminolysis reaction, suppress the formation of the oxazolone intermediate, or both.

Use of Non-nucleophilic, Sterically Hindered Bases: A primary strategy to minimize racemization is the use of non-nucleophilic, sterically hindered bases. These bases, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, are capable of effectively neutralizing the HCl generated during the reaction without promoting the abstraction of the α-proton of the proline ring. Their bulky nature prevents them from acting as nucleophiles and initiating unwanted side reactions.

| Base | pKa of Conjugate Acid | Characteristics |

| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | Sterically hindered, non-nucleophilic |

| 2,4,6-Collidine | ~7.43 | Sterically hindered, moderately basic |

| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | ~12.1 | High basicity, very low nucleophilicity |

Addition of Racemization-Suppressing Agents: The addition of certain auxiliary nucleophiles, often referred to as racemization-suppressing agents, is a widely adopted and effective technique. These additives react with the this compound to form a highly reactive intermediate that is more susceptible to aminolysis than to cyclization to the oxazolone. Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives. These compounds act as in situ activating agents, leading to a faster and cleaner coupling reaction with minimal loss of stereochemical integrity.

Optimization of Reaction Conditions: Careful optimization of reaction parameters is paramount. This includes maintaining a low reaction temperature throughout the addition of reagents and the subsequent reaction period. The order of addition of reagents can also be critical. For instance, pre-activating the this compound with a racemization-suppressing agent before the addition of the amine nucleophile can be beneficial. Furthermore, using the appropriate stoichiometry to avoid prolonged exposure of the activated species to basic conditions is essential.

A study on the derivatization of psychoactive compounds using N-trifluoroacetyl-L-prolyl chloride for chiral separation by gas chromatography-mass spectrometry highlights the practical application of controlling these factors to achieve successful diastereomeric separation, which is predicated on the stereochemical integrity of the derivatizing agent during the reaction. nih.gov

By carefully selecting the solvent, maintaining low reaction temperatures, and employing non-nucleophilic bases and racemization-suppressing additives, the stereochemistry of this compound can be effectively preserved during coupling reactions, enabling its use in the synthesis of enantiomerically pure molecules.

Applications in Asymmetric Organic Synthesis

N-Trifluoroacetylprolyl Chloride as a Chiral Building Block

The fundamental principle of using a chiral building block, or "chiral synthon," is to incorporate a pre-existing, enantiomerically pure stereocenter into a new, more complex molecule, thereby transferring its chirality. This compound is well-suited for this role due to the fixed stereochemistry of the L-proline from which it is derived.

The synthesis of enantiomerically pure organic scaffolds is a cornerstone of medicinal chemistry and materials science. Chiral proline derivatives are frequently used as foundational elements to construct these complex architectures. While the primary documented use of this compound is in analytical derivatization, its structure lends itself conceptually to the construction of larger chiral frameworks. As a bifunctional molecule—containing both a cyclic amine derivative and a reactive acyl group—it can be envisioned as a key component in the synthesis of novel chiral ligands, peptide-mimicking structures, and other complex molecular scaffolds. The proline ring provides a rigid, stereodefined backbone, influencing the spatial arrangement of substituents and directing the stereochemical outcome of subsequent reactions.

The total synthesis of complex natural products often relies on the strategic incorporation of chiral building blocks. The phenanthroindolizidine alkaloid Tylophorine, known for its interesting biological activities, is a prominent target in synthetic chemistry. While numerous successful total syntheses of Tylophorine have been reported, a route that specifically employs this compound as a building block is not prominently documented in a review of the scientific literature. rsc.orgthieme-connect.de

Established syntheses often utilize methods such as asymmetric intramolecular carboamination or other strategies to set the key stereocenters. thieme-connect.de Conceptually, a proline derivative could serve as the source of the indolizidine core's chirality. In such a hypothetical approach, the proline scaffold would be elaborated through a series of reactions to construct the full phenanthroindolizidine ring system.

Stereoselective Transformations Mediated by this compound

Beyond its role as a structural component, this compound is a key reagent for inducing or analyzing stereoselectivity in chemical reactions, most notably in the resolution of racemic mixtures.

Kinetic resolution is a powerful technique for separating a mixture of enantiomers. It operates by exploiting the different reaction rates of the two enantiomers with a chiral reagent. N-Trifluoroacetyl-L-prolyl chloride (L-TFPC) is widely employed as a chiral derivatizing agent (CDA) for the analytical-scale kinetic resolution of racemic primary and secondary amines. rsc.org

The process involves the rapid and quantitative reaction of the acid chloride with the amine. This reaction converts the pair of enantiomeric amines into a pair of diastereomeric amides. Because diastereomers have different physical properties, they can be separated and quantified using standard achiral chromatographic techniques, most commonly gas chromatography-mass spectrometry (GC-MS). rsc.org The trifluoroacetyl group is particularly advantageous for GC analysis as it increases the volatility of the resulting diastereomeric amides. This method is extensively used in forensic and toxicological analysis to determine the enantiomeric composition of amphetamines, cathinones, and other psychoactive substances. rsc.org

The table below summarizes the application of N-Trifluoroacetyl-L-prolyl chloride as a chiral derivatizing agent for the resolution of various racemic amines.

| Compound Class | Specific Examples | Analytical Method | Key Outcome |

|---|---|---|---|

| Amphetamine Derivatives | Amphetamine, Methamphetamine | GC-MS | Successful separation and quantification of enantiomers. rsc.org |

| Cathinone (B1664624) Derivatives | Methcathinone (B1676376), Mephedrone | GC-MS | Effective enantioseparation, though some racemization of the cathinone enantiomers under certain conditions was noted. rsc.org |

| Other Chiral Amines | Ketamine | GC | Used to form diastereomeric amides for enantiomeric composition analysis, though challenges with stereoselectivity and racemization of the reagent were reported with sterically hindered amines. |

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. While there is a vast body of literature on the use of proline and its derivatives as chiral auxiliaries, specific research detailing the use of the N-trifluoroacetylprolyl group to control diastereoselectivity in carbon-carbon bond formations is not widely reported.

The underlying principle involves attaching the chiral auxiliary to a prochiral substrate, for example, forming an amide with a carboxylic acid. The bulky and stereochemically defined auxiliary then blocks one face of the molecule. Deprotonation at the α-carbon can generate a conformationally locked enolate, and the subsequent approach of an electrophile (e.g., an alkyl halide in an alkylation reaction) is directed to the less sterically hindered face, leading to the preferential formation of one diastereomer. Following the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. Although conceptually sound, the application of this compound specifically for this purpose remains an area for further exploration.

Exploration in Chiral Catalyst Screening and Library Preparation

The development of novel chiral catalysts is a driving force in modern asymmetric synthesis. Proline and its derivatives are central to the field of organocatalysis and are also used as ligands in metal-catalyzed reactions. researchgate.net The preparation of catalyst libraries for high-throughput screening is a common strategy for discovering new and effective catalysts.

This compound is a potential starting material for the preparation of a library of chiral ligands or catalysts. Its reactive acid chloride handle allows for facile reaction with a diverse range of nucleophiles, such as variously substituted anilines, alcohols, or thiols. This would generate a library of N-trifluoroacetylprolyl amides, esters, or thioesters. Each member of this library would possess the same proline backbone but differ in the steric and electronic properties of the appended group. This library could then be screened for catalytic activity in various asymmetric transformations, such as aldol (B89426) reactions, Michael additions, or Diels-Alder reactions, to identify lead candidates for further optimization. While the use of other proline derivatives in this manner is well-established, the specific application of this compound for this purpose is not extensively documented and represents an opportunity for future research. researchgate.net

Applications in Analytical Chemistry for Chiral Discrimination

Derivatization Strategies for Enantiomeric Analysis

The conversion of enantiomers into diastereomers is a cornerstone of indirect chiral separation methods. N-Trifluoroacetylprolyl chloride is a favored reagent for this purpose due to its reactivity with amines and the subsequent alteration of the analyte's chromatographic behavior.

This compound reacts with enantiomeric compounds containing primary and secondary amine functionalities to form stable amide bonds. smolecule.com This reaction introduces a new chiral center from the proline moiety of the reagent, converting the original enantiomeric pair into a pair of diastereomers. These newly formed diastereomers exhibit different spatial arrangements and, consequently, different physical and chemical properties. This difference in stereochemistry allows them to interact differently with both chiral and achiral stationary phases in chromatographic systems, enabling their separation. smolecule.com

The effectiveness of this derivatization is evident in the analysis of various psychoactive substances, including amphetamine and cathinone (B1664624) derivatives. nih.govresearchgate.net For instance, the reaction of (S)-(-)-N-Trifluoroacetylprolyl chloride with a racemic mixture of an amine (containing both R and S enantiomers) will yield two diastereomers: (S,R)- and (S,S)-N-Trifluoroacetylprolyl amides. These diastereomers can then be resolved using standard chromatographic techniques. smolecule.comnih.gov However, it is important to note that the derivatizing agent itself must be of high enantiomeric purity to ensure accurate results, as impurities can lead to the formation of additional diastereomers and complicate the analysis. doi.org

The accurate determination of enantiomeric ratios is critical in many fields. For a derivatization reaction to be suitable for quantitative analysis, it should ideally proceed to completion. thieme-connect.de Using a significant excess of this compound can help drive the reaction to completion, ensuring that the resulting diastereomer ratio accurately reflects the initial enantiomer ratio of the analyte. thieme-connect.de

Validation of these analytical methods is crucial to ensure their accuracy and reliability. This includes assessing factors such as linearity, limit of detection (LOD), and limit of quantitation (LOQ). For example, a gas chromatography-mass spectrometry (GC-MS) method for the simultaneous determination of D- and L-amphetamine and methamphetamine enantiomers in urine after derivatization with L-N-Trifluoroacetylprolyl chloride (L-TPC) demonstrated good linearity down to 45 ng/mL, with LOD and LOQ values as low as 40 and 45 ng/mL, respectively. nih.gov However, potential issues such as racemization of the derivatizing reagent or the analyte under certain conditions (e.g., keto-enol tautomerism in cathinone derivatives) must be carefully considered as they can affect the accuracy of the determined enantiomeric ratios. researchgate.net

Advanced Chromatographic and Spectrometric Techniques Utilizing this compound Derivatives

The diastereomers formed using this compound are amenable to separation and detection by a variety of powerful analytical techniques.

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. Derivatization with this compound enhances the volatility and chromatographic properties of many analytes, making them suitable for GC-MS analysis. doi.org This approach has been successfully applied to the chiral separation of numerous compounds, including amphetamines, methamphetamines, cathinones, and methylphenidate. nih.govnih.govnih.govresearchgate.net

In these methods, the diastereomeric derivatives are separated on a conventional achiral capillary column, such as an HP-5MS. nih.govnih.gov The mass spectrometer is then used for detection and quantification, often in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov For example, in the analysis of amphetamine and methamphetamine derivatives, quantifier ions of m/z 237 and 251, respectively, have been used. nih.gov The fragmentation patterns of the diastereomers in the mass spectrometer are typically very similar, but their separation is achieved chromatographically based on their different retention times.

A study on the chiral separation of 14 amphetamine derivatives and 18 cathinone derivatives using (S)-(-)-N-Trifluoroacetylprolyl chloride and GC-MS demonstrated successful enantioseparation. nih.govresearchgate.net Another study achieved baseline separation of d- and l-methylphenidate (B1246959) diastereomers formed with (S)-N-Trifluoroacetylprolyl chloride, with retention times of 13.2 min and 13.5 min, respectively. nih.gov

Table 1: GC-MS Parameters for Chiral Separation of Amphetamine and Methamphetamine Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Derivatizing Agent | L-N-Trifluoroacetyl-1-prolyl chloride (L-TPC) | nih.gov |

| Column | HP-5MS capillary column | nih.gov |

| Resolution (Amphetamine) | 2.2 | nih.gov |

| Resolution (Methamphetamine) | 2.0 | nih.gov |

| Quantifier Ion (AP-L-TPC) | m/z 237 | nih.gov |

| Quantifier Ion (MA-L-TPC) | m/z 251 | nih.gov |

| Limit of Detection | 40 ng/mL | nih.gov |

LC and HPLC are powerful techniques for separating compounds that are not sufficiently volatile or thermally stable for GC analysis. The diastereomers formed from this compound can be effectively resolved using both normal-phase and reversed-phase HPLC. thieme-connect.de The choice of stationary and mobile phases is critical for achieving optimal separation. For instance, diastereomeric amides are often well-resolved on silica (B1680970) gel due to hydrogen bonding interactions with the stationary phase. thieme-connect.de

For example, an HPLC method was developed for the determination of (S)-(-)-cathinone and its metabolites in urine, where the enantiomers of norpseudoephedrine (B1213554) were determined by GC-MS after derivatization with (S)-(-)-N-Trifluoroacetylprolyl chloride. researchgate.net Another example is the use of HPLC for the separation of diastereomeric esters derived from chiral amino alcohols. thieme-connect.de

Differential Mobility Spectrometry (DMS), also known as High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), is an ion mobility-based technique that separates ions in the gas phase based on their different mobilities in low and high electric fields. When coupled with mass spectrometry, DMS-MS provides an additional dimension of separation, which can be particularly useful for resolving complex mixtures and isomeric compounds.

While specific research directly detailing the use of this compound derivatives with DMS-MS for chiral separation is not prevalent in the provided search results, the principle of the technique suggests its potential applicability. The diastereomers formed by derivatization with TFAP-Cl have different three-dimensional shapes and sizes. These structural differences would likely lead to different mobilities in the DMS cell, allowing for their separation prior to mass analysis. This could offer a rapid alternative or a complementary technique to chromatographic methods for chiral discrimination. The separation of chiral isomers of amphetamine and methamphetamine has been demonstrated using chemical derivatization and differential mobility spectrometry, highlighting the feasibility of this approach for similar compounds derivatized with TFAP-Cl. doi.org

Comparative Analytical Methodologies and Performance Metrics

In the realm of analytical chemistry, the precise and accurate separation of chiral compounds is paramount. The use of this compound as a chiral derivatizing agent (CDA) has been a subject of extensive research, leading to the development of various analytical methodologies. The performance of these methods is critically evaluated based on several key metrics, including the efficiency of the derivatization reaction and the recovery of the analyte of interest.

Assessment of Derivatization Efficiency and Analyte Recovery

The success of any chiral separation method that relies on derivatization hinges on the efficiency of the reaction between the chiral derivatizing agent and the analyte. This compound is frequently employed for the chiral separation of psychoactive substances like cathinone and amphetamine-related drugs using Gas Chromatography-Mass Spectrometry (GC-MS). chemdad.com The derivatization process converts the enantiomers of a chiral analyte into diastereomers, which can then be separated on a standard achiral column.

The efficiency of this derivatization is a critical parameter. Incomplete reactions can lead to inaccurate quantification of the enantiomers. For instance, studies involving the derivatization of amphetamine and cathinone derivatives with N-Trifluoroacetyl-L-prolyl chloride have demonstrated successful resolution of enantiomers. nih.gov However, challenges such as racemization of certain analytes, like methcathinone (B1676376) derivatives, during the derivatization process have been observed. nih.govresearchgate.net This phenomenon, attributed to keto-enol tautomerism, can lead to the formation of both diastereomers from a single enantiomer, complicating the accurate determination of the enantiomeric ratio. nih.govresearchgate.net

Analyte recovery is another crucial performance metric. This refers to the amount of the analyte that is successfully extracted and derivatized from the sample matrix. The estimation of cathinone-related drug enantiomers in biological samples such as urine and plasma using GC-MS following derivatization with (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride has been reported. chemdad.com The recovery of the analytes from these complex matrices directly impacts the sensitivity and reliability of the analytical method.

Table 1: Performance Metrics of this compound Derivatization

| Analyte Class | Analytical Technique | Key Findings | Reference |

| Amphetamine Derivatives | GC-MS | Successful resolution of 14 enantiomers. | nih.gov |

| Methcathinone Derivatives | GC-MS | Racemization observed, potentially due to keto-enol tautomerism. | nih.govresearchgate.net |

| Psychoactive Drugs | GC-MS | Used for chiral separation in biological samples (urine, plasma). | chemdad.com |

Comparative Analysis of Chiral Derivatization versus Chiral Stationary Phases

The separation of enantiomers can be achieved through two primary approaches in chromatography: indirect separation using a chiral derivatizing agent like this compound, or direct separation using a chiral stationary phase (CSP). eijppr.com Each method presents a distinct set of advantages and disadvantages.

The indirect method, involving derivatization, allows for the separation of the resulting diastereomers on a conventional, less expensive achiral column. eijppr.com This approach offers flexibility and can be applied to a wide range of analytes that possess suitable functional groups for derivatization. eijppr.com Studies have shown the successful determination of amphetamine enantiomers using N-trifluoroacetyl-L-prolyl chloride derivatization followed by analysis on both chiral and achiral stationary phases. acs.org

Conversely, the direct method utilizing a CSP avoids the need for a separate derivatization step. eijppr.com This simplifies sample preparation and eliminates potential issues associated with the derivatization reaction, such as incomplete reactions, side product formation, and racemization. eijppr.com A variety of CSPs are available, including those based on cyclodextrins, polysaccharides, proteins, and Pirkle-type phases, each offering different chiral recognition mechanisms. eijppr.com

The choice between these two methodologies often depends on the specific analytical problem, the nature of the analyte, the available instrumentation, and cost considerations. While derivatization can be effective, the potential for racemization and the need for a highly pure chiral derivatizing agent are significant drawbacks. eijppr.com CSPs offer a more direct route to enantioseparation but can be more expensive and may not be universally applicable to all classes of chiral compounds.

Table 2: Comparative Analysis of Chiral Separation Methods

| Feature | Chiral Derivatization (Indirect Method) | Chiral Stationary Phases (Direct Method) |

| Principle | Analyte enantiomers are converted to diastereomers before separation. | Enantiomers are separated directly on a chiral column. |

| Stationary Phase | Achiral | Chiral |

| Advantages | Use of less expensive achiral columns, flexibility. eijppr.com | No derivatization step required, simpler sample preparation, avoids derivatization-related side reactions. eijppr.com |

| Disadvantages | Additional derivatization step, potential for racemization and side reactions, requires high purity of the derivatizing agent. eijppr.com | More expensive columns, CSP may not be suitable for all analytes. |

Methodological Advancements and Limitations in Chiral Analytical Protocols

Continuous advancements in analytical chemistry aim to improve the efficiency, sensitivity, and scope of chiral separation methods. For protocols involving this compound, research has focused on optimizing derivatization conditions to minimize side reactions and enhance reaction yields.

Methodological advancements include the development of highly sensitive GC-MS techniques that allow for the detection and quantification of derivatized enantiomers at very low concentrations. nih.gov The use of different isomers of the derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride, allows for the elution order of the diastereomers to be potentially reversed, which can be advantageous in trace analysis.

Despite these advancements, significant limitations remain. The most prominent limitation in the use of this compound is the potential for racemization of certain analytes, particularly those with a keto-enol tautomerism, such as cathinone derivatives. nih.govresearchgate.net This can lead to an incorrect assessment of the enantiomeric composition of a sample. Derivatization experiments with single isomers of methcathinone have shown that both diastereomers can be produced, with the S(-) enantiomer appearing to racemize more readily. nih.govresearchgate.net

Furthermore, the derivatization reaction itself adds a layer of complexity to the analytical protocol, increasing the potential for error and requiring careful validation. eijppr.com The purity of the chiral derivatizing agent is also of utmost importance, as any enantiomeric impurity can lead to the formation of the opposite diastereomer and thus to erroneous results. eijppr.com

Future research is likely to focus on the development of new derivatizing agents with improved reactivity and reduced tendency to cause racemization, as well as on the continued development of more effective and versatile chiral stationary phases to circumvent the need for derivatization altogether.

Applications in Peptide and Amino Acid Chemistry Research

Role in Peptide Synthesis Methodologies

The use of N-Trifluoroacetylprolyl chloride and related trifluoroacetyl derivatives is a strategic choice in methodologies aiming to create complex peptides or specific amino acid derivatives. The strong electron-withdrawing nature of the trifluoroacetyl group is key to its utility in these synthetic protocols.

This compound is an activated derivative of N-trifluoroacetylated proline, designed for direct use in peptide coupling reactions. The acid chloride is a highly reactive functional group that readily acylates the free amino group of another amino acid or peptide, forming a new peptide bond. This makes it a key reagent for introducing an N-terminal Tfa-proline moiety into a peptide sequence.

The synthesis of fluorinated amino acids and peptides is an area of intensive research, as the introduction of fluorine can significantly alter the physicochemical and biological properties of these molecules. mdpi.com Fluorinated groups can enhance metabolic stability, increase lipophilicity, and serve as probes for structural studies. mdpi.com Reagents like this compound are part of a broader toolkit of fluorinated building blocks used to create peptides with these modified properties. mdpi.com The general strategy involves using such pre-functionalized and activated amino acids for stepwise elongation of a peptide chain. While various methods exist for peptide synthesis, including those that aim to minimize protecting groups, the use of activated building blocks remains a cornerstone of both liquid-phase and solid-phase synthesis. researchgate.netnih.gov

A significant challenge in peptide synthesis is the formation of peptide bonds between sterically hindered amino acids, such as N-alkyl-α,α-dialkyl amino acids. The bulky substituents on both the amine and the alpha-carbon can dramatically slow down or prevent the coupling reaction. Research has demonstrated a successful strategy that utilizes the trifluoroacetyl (Tfa) group to overcome this steric hindrance. nih.gov

A synthetic method has been established that facilitates the coupling of N-alkyl-α,α-dialkyl amino acids to N-alkyl amino acids by leveraging the unique properties of Tfa as a protecting group. nih.gov The strategy consists of two main steps:

N-protection with the Trifluoroacetyl Group : The N-H amino acid is protected with a Tfa group. The powerful electron-withdrawing effect of the trifluoromethyl moiety enhances the electrophilicity of the carbonyl carbon in the Tfa-protected amino acid. nih.gov

Coupling Reaction : This enhanced electrophilicity makes the amino acid more susceptible to nucleophilic attack by the incoming amine, even when both partners are sterically demanding. nih.gov

This approach effectively drives the reaction forward, allowing for the synthesis of peptide sequences that are otherwise difficult to access. The Tfa group also increases the acidity of the N-H bond, which can be exploited for site-selective N-alkylation, further expanding its utility in creating complex peptide structures. nih.gov

Research on Peptide Interactions and Structural Elucidation Facilitated by Derivatization

Derivatization, or the chemical modification of a molecule, is a fundamental tool used to study the structure and interactions of peptides. Attaching a chemical group like a trifluoroacetyl moiety can alter a peptide's properties in a way that facilitates its analysis by various instrumental methods.

The polar nature of amino acids and peptides makes them non-volatile, which typically prevents their direct analysis by Gas Chromatography (GC). sigmaaldrich.com To overcome this, derivatization is employed to replace active hydrogens on polar functional groups (such as -NH2 and -OH) with nonpolar moieties, thereby increasing volatility. sigmaaldrich.com Trifluoroacetylation is a common derivatization technique used for the GC-Mass Spectrometry (GC-MS) analysis of amino acids and other polar compounds. nih.govmdpi.com The resulting trifluoroacetyl derivatives exhibit improved chromatographic behavior and produce characteristic fragmentation patterns in the mass spectrometer, enabling their unambiguous identification and quantification. sigmaaldrich.comnih.govmdpi.com

Beyond GC-MS, derivatization is used to enhance analysis by other forms of mass spectrometry. In one study, N-terminal acylation of peptides with pentafluorobenzoyl fluoride, a related fluorinated reagent, was shown to increase sensitivity and direct fragmentation pathways in Liquid Secondary-Ion Mass Spectrometry (LSIMS). nih.gov This derivatization helps to localize the positive charge at the N-terminus of the peptide, which simplifies the resulting fragmentation pattern and makes the determination of the peptide's amino acid sequence more straightforward. nih.gov

While derivatization is a powerful analytical tool, the presence of the derivatizing group can also influence the peptide's intrinsic properties. The trifluoroacetyl group can affect a peptide's conformation, which in turn can modulate its biological interactions. mdpi.com Understanding how peptides interact with proteins is crucial for drug design, and chemical modification is a key strategy for probing and improving these interactions. nih.govfuture-science.com

Strategies for Amino Acid Protection and Deprotection in Solid-Phase Synthesis Protocols

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. A core principle of SPPS is the use of temporary protecting groups to block reactive functionalities and ensure that peptide bond formation occurs only at the desired locations. The α-amino group of the incoming amino acid is protected to prevent uncontrolled polymerization. nih.gov The two most common N-α-protecting groups are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl). nih.gov

The trifluoroacetyl (Tfa) group can also be used for N-α-protection. However, its most discussed role in SPPS is often in the context of an unwanted side reaction known as trifluoroacetylation. This side reaction can occur during the deprotection step in Boc-based SPPS, where Trifluoroacetic Acid (TFA) is used to remove the Boc group. sigmaaldrich.com

A key mechanism for this unintended trifluoroacetylation has been identified:

The resin support used in SPPS can contain hydroxymethyl groups.

During repeated treatments with TFA, these hydroxyl groups can become esterified, forming trifluoroacetoxymethyl sites on the resin. sigmaaldrich.com

In the subsequent neutralization step, the free α-amino group of the resin-bound peptide can attack this trifluoroacetoxymethyl group in an intermolecular reaction. sigmaaldrich.com

This results in the transfer of the trifluoroacetyl group to the peptide's N-terminus, terminating the chain and creating a capped, undesired byproduct. sigmaaldrich.com

Understanding this mechanism is crucial for developing effective protection and deprotection strategies. To prevent this side reaction, specialized resin supports, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin, have been developed. These supports are designed to be stable to the acidic conditions of SPPS and are synthesized to be free of the extraneous hydroxymethyl functionalities that lead to trifluoroacetylation. sigmaaldrich.com

Computational and Theoretical Studies of N Trifluoroacetylprolyl Chloride and Its Derivatives

Molecular Modeling of Diastereomeric Interactions and Conformational Analysis

The reaction of N-Trifluoroacetylprolyl chloride with a chiral analyte, such as an amine or alcohol, results in the formation of two diastereomeric amides or esters. The subtle differences in the three-dimensional structure of these diastereomers are the basis for their separation and analysis. Molecular modeling and conformational analysis are key to understanding these structural differences.

The conformational behavior of the proline ring and the amide bond it forms is a well-studied area. The N-acetyl-L-proline amide backbone serves as a relevant model. A critical feature of prolyl amides is the existence of cis and trans isomers with respect to the amide bond. The energy barrier for isomerization between these two forms is significant, often leading to the observation of distinct species in solution. figshare.com

Studies on N-acetylproline N'-methylamides and related compounds have revealed that steric interactions and solvent effects play a crucial role in determining the preferred conformation. figshare.comnih.gov For instance, bulky substituents on the proline ring can significantly alter the cis/trans ratio. figshare.com In the context of N-Trifluoroacetylprolyl derivatives, the bulky and highly electronegative trifluoroacetyl group exerts a strong influence on the conformational equilibrium. It can induce specific dihedral angles and favor conformations that minimize steric clash and electrostatic repulsion.

Molecular mechanics and density functional theory (DFT) calculations are employed to map the potential energy surface of these diastereomeric derivatives. By calculating the energies of various conformers, researchers can predict the most stable structures. For example, in N-acetyl-D-leucyl-5-tert-butylproline N'-methylamide, X-ray crystallography revealed a type VIb beta-turn geometry with a cis-amide bond. nih.gov Similar computational explorations for TPC-derivatized analytes allow for the rationalization of observed chromatographic elution orders. The diastereomer that can adopt a more compact or less polar conformation will generally exhibit a shorter retention time in gas chromatography.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable for elucidating the detailed mechanism of the reaction between this compound and nucleophiles like amines. The reaction is generally understood to proceed via a nucleophilic addition-elimination mechanism. chemguide.co.uk

The key steps amenable to quantum chemical investigation are:

Nucleophilic Attack: An amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

Deprotonation: A base, often another molecule of the amine reactant, removes a proton from the now positively charged nitrogen atom to yield the final neutral amide product and an ammonium (B1175870) chloride salt. chemguide.co.uk

Quantum chemical methods, such as DFT, can be used to calculate the structures and energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products. This allows for the determination of the reaction's energy profile. The activation energy for each step can be calculated, identifying the rate-determining step of the reaction.

For the reaction involving a chiral amine, two diastereomeric transition states are possible. Theoretical calculations can model these transition states to understand the origin of stereoselectivity. The calculations can quantify the steric and electronic differences between the two competing pathways. The diastereomeric transition state with the lower activation energy will be favored, leading to a higher reaction rate for the formation of the corresponding product diastereomer. While specific studies on TPC are not prevalent in the literature, research on similar systems demonstrates that factors like the nature of the highest occupied molecular orbital (HOMO) on the amine and the lowest unoccupied molecular orbital (LUMO) on the acyl chloride are critical in determining reactivity. nasa.gov

Computational Approaches in Predicting Chromatographic Behavior of Derivatives

The separation of diastereomeric derivatives of TPC is most commonly achieved using gas chromatography (GC). The retention time (or retention index, RI) is a key parameter for compound identification. Predicting these retention times computationally can significantly aid in the analysis of complex mixtures and the identification of unknown compounds. nih.govnih.gov

Machine learning (ML) has emerged as a powerful tool for this purpose. nih.govnih.gov The general workflow involves:

Data Collection: A dataset of known compounds (in this case, various TPC derivatives) with their experimentally determined GC retention times is assembled.

Molecular Representation: The three-dimensional structures of these molecules are converted into numerical descriptors or "fingerprints". These fingerprints encode structural information such as the types of atoms, bonds, and larger functional groups present. nih.gov

Model Training: A machine learning algorithm, such as a Support Vector Machine (SVM) or a neural network, is trained on the dataset. The model learns the relationship between the molecular fingerprints and the observed retention times. nih.gov

Prediction: Once trained, the model can predict the retention times of new TPC derivatives for which experimental data is not available, simply by calculating their molecular fingerprints.

Studies on other types of derivatives, such as trimethylsilyl (B98337) (TMS) derivatives of metabolites, have shown that this approach can yield high accuracy, with prediction errors as low as 2% for relative retention times. nih.govnih.gov The performance of the model is sensitive to the choice of molecular fingerprint and the machine learning algorithm used. nih.gov The structural similarity between the compounds in the training set and the compound being predicted is also a critical factor for achieving high accuracy. nih.gov Such predictive models can be invaluable in metabolomics and forensic analysis, where TPC is used as a derivatizing agent, by helping to narrow down the possible identities of unknown analytes from a list of candidates generated by mass spectrometry. nih.gov

Theoretical Investigations into Stereoselectivity and Mechanism of Action

This compound functions as a chiral resolving agent by converting a pair of enantiomers into a pair of diastereomers. These diastereomers possess different physical and chemical properties, which allows for their separation by techniques like chromatography. nih.gov Theoretical investigations aim to understand the structural and energetic basis for this differentiation at a molecular level.

The stereoselectivity arises from the different energies of the transition states leading to the two diastereomeric products. As discussed in section 7.2, the chiral center in the proline ring of TPC creates a chiral environment around the reactive acyl chloride group. When an enantiomeric amine approaches, the interactions between the amine's substituents and the proline ring (including the trifluoroacetyl group) will differ depending on the amine's stereochemistry.

Theoretical models can be used to analyze these crucial non-covalent interactions in the diastereomeric transition states. These interactions may include:

Steric Repulsion: Unfavorable spatial overlap between bulky groups.

Van der Waals Forces: Attractive or repulsive forces between atoms.

Dipole-Dipole Interactions: Electrostatic interactions between polar groups.

By calculating the interaction energies for both diastereomeric transition states, computational models can predict which diastereomer will be formed preferentially (kinetic resolution) or which resulting diastereomer is more stable. This understanding is fundamental to explaining why a particular elution order is observed in chromatography or why one enantiomer might react faster than the other. While direct theoretical studies on the stereoselectivity of TPC are not widely published, the principles are well-established in the field of asymmetric synthesis and chiral recognition.

Future Directions and Emerging Research Avenues

Development of Novel N-Trifluoroacetylprolyl Chloride Derivatives with Enhanced Reactivity or Selectivity

The core value of a chiral derivatizing agent lies in its ability to effectively distinguish between enantiomers. Future research is focused on synthesizing novel derivatives of this compound to improve upon its current capabilities. The primary strategies involve the targeted modification of its molecular structure to fine-tune steric and electronic properties. acs.orgresearchgate.net

One promising avenue is the alteration of the N-acyl group. Replacing the trifluoroacetyl group with other electron-withdrawing or electron-donating moieties could significantly impact the reactivity of the acyl chloride. It could also alter the nature of the non-covalent interactions, such as hydrogen bonding or π–π stacking, between the resulting diastereomeric derivatives and the stationary phase in chromatographic separations or a chiral solvating agent in NMR spectroscopy. acs.org A systematic study of derivatives with varied electronic properties would allow for the creation of a library of reagents, each optimized for a specific class of chiral analytes. acs.orgrsc.org

Another area of exploration is the modification of the proline ring itself. Introducing substituents onto the pyrrolidine (B122466) ring could create a more defined and rigid three-dimensional structure. This increased conformational rigidity can amplify the differences in the NMR spectra of the resulting diastereomers, making peak resolution and enantiomeric excess determination more accurate. wikipedia.orgnih.gov Research into the structure-activity relationship of such derivatives is crucial for designing reagents with superior enantiodiscrimination capabilities. researchgate.netnih.gov The goal is to develop a portfolio of next-generation agents based on the N-acylprolyl chloride scaffold that offer enhanced resolution and selectivity for challenging separations.

Integration with High-Throughput Screening Methodologies for Chiral Compound Discovery

The demand for rapid enantiomeric analysis in fields like pharmaceutical development and metabolomics is driving the integration of chiral derivatization with automated, high-throughput screening (HTS) platforms. rsc.orgnih.govresearchgate.net this compound is well-suited for such applications due to its high reactivity, which facilitates rapid and complete derivatization reactions.

Future HTS workflows will likely incorporate robotic autosamplers that perform inline derivatization automatically. acs.org In this scenario, a library of chiral compounds could be arrayed in a microtiter plate, and a solution of this compound would be automatically dispensed into each well. After a short incubation, the resulting diastereomeric mixtures would be directly injected into an analytical system for rapid separation and detection. acs.orgtandfonline.com

The analytical backend for these HTS systems is also evolving. While ultrafast chiral chromatography (both liquid and supercritical fluid) is a leading contender, direct mass spectrometric techniques are gaining traction. rsc.orgnih.gov Trapped ion mobility-mass spectrometry, for instance, can separate derivatized diastereomers in the gas phase within minutes, offering a robust and rapid method for determining enantiomeric ratios without the need for chromatographic separation. acs.org Integrating a reactive agent like this compound into these fully automated HTS systems can dramatically accelerate the discovery and development of new chiral compounds by enabling the analysis of thousands of samples per day. researchgate.netnih.govassay.works

Exploration in Emerging Interdisciplinary Fields Utilizing Chiral Acyl Chlorides

The unique properties of chiral molecules are being harnessed in a growing number of interdisciplinary fields, most notably in materials science and nanotechnology. rsc.org Chiral nanostructures, for example, can exhibit unusual optical, electronic, and catalytic properties. rsc.orgnih.gov this compound represents a valuable molecular tool for imparting chirality to inorganic nanomaterials.

Research is emerging in the use of chiral molecules to direct the synthesis of plasmonic gold or semiconductor nanoparticles. acs.orgacs.orgmdpi.com The attachment of a chiral ligand like an N-Trifluoroacetylprolyl moiety to the surface of a nanoparticle can induce a chiral structure in the material itself, leading to applications in biosensing, asymmetric catalysis, and chiroptical devices. rsc.orgmdpi.com The high reactivity of the acyl chloride group makes this compound an effective candidate for functionalizing surfaces that have been pre-treated to bear amine or hydroxyl groups.

Furthermore, the field of spintronics is exploring the "chirality-induced spin selectivity" (CISS) effect, where chiral molecules can act as spin filters. acs.org Assembling layers of chiral molecules, potentially derived from or including this compound, on surfaces could lead to the development of new data storage and quantum computing technologies. The predictable stereochemistry and robust nature of this compound make it an attractive building block for constructing these complex, functional chiral systems.

Advancements in Sustainable Synthesis and Application Approaches for Chiral Reagents

The principles of green chemistry are increasingly influencing the synthesis and use of chemical reagents. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly approaches.

One key area is the development of recyclable versions of the reagent. This can be achieved by immobilizing the chiral proline scaffold onto a solid support, such as a polymer resin or inorganic material like silica (B1680970). rsc.orgnih.gov The supported reagent could then be used in a reaction, recovered by simple filtration, and potentially regenerated and reused multiple times. This approach minimizes chemical waste and simplifies product purification, which are core tenets of green chemistry. rsc.org The use of l-proline-functionalized polymers as recyclable catalysts in asymmetric reactions has already been demonstrated, providing a clear precedent for this strategy. nih.gov

Another focus is on the synthesis of the reagent itself. Traditional methods for creating acyl chlorides often use reagents like thionyl chloride, which can be hazardous. pjoes.com Future research may explore alternative, greener synthetic routes, such as catalytic methods that avoid harsh reagents and minimize byproduct formation. Adopting continuous flow chemistry for the synthesis could also offer benefits in terms of safety, efficiency, and scalability. Aligning the lifecycle of this compound with green chemistry principles will ensure its continued relevance and utility in a more environmentally conscious scientific landscape.

Q & A

Q. What is the primary role of N-Trifluoroacetylprolyl chloride (TFP-Cl) in chiral analysis?

TFP-Cl is widely used as a chiral derivatizing agent to convert enantiomers into diastereomers for separation and quantification via gas chromatography-mass spectrometry (GC-MS). The trifluoroacetyl group enhances volatility and detection sensitivity, while the prolyl moiety introduces stereochemical distinction. For example, in methylphenidate (MPH) enantiomer analysis, TFP-Cl reacts with the amine group to form stable diastereomers resolvable by GC .

Q. What safety protocols are critical when handling TFP-Cl in laboratory settings?

Due to its reactivity and potential toxicity, researchers must:

- Conduct pre-experiment hazard assessments (e.g., evaluating risks of hydrolysis or acyl chloride reactions).

- Use inert atmosphere techniques (e.g., Schlenk lines) to prevent moisture exposure.

- Employ personal protective equipment (PPE), including acid-resistant gloves and fume hoods.

- Follow waste disposal guidelines for halogenated compounds, as outlined in risk assessment frameworks like Prudent Practices in the Laboratory .

Q. How is TFP-Cl synthesized, and what are common purity challenges?

TFP-Cl is synthesized via trifluoroacetylation of proline followed by chlorination. Key steps include:

- Reacting L-proline with trifluoroacetic anhydride (TFAA) under anhydrous conditions.